Chiral (S)-Enantiomer vs. Achiral Racemate: Purity and Stereochemical Definition
The (S)-configured target compound (CAS 1212202-69-1) is offered with a certified purity of NLT 98% by MolCore, ensuring the procurement of a defined single enantiomer . In contrast, the achiral/racemic analog 2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic acid (CAS 1008491-86-8) is available from CymitQuimica only at a minimum purity of 95% without any stereochemical guarantee . For drug discovery programs where the (S)-stereochemistry is essential for target engagement—as demonstrated by the factor Xa inhibitor series where the benzenesulfonyl-piperidine core relies on stereospecific interactions [1]—the racemate is an unsuitable substitute, requiring costly chiral separation or risking a 50% yield loss in asymmetric synthesis.
| Evidence Dimension | Chiral purity and defined stereochemistry |
|---|---|
| Target Compound Data | NLT 98% (S)-enantiomer, CAS 1212202-69-1 |
| Comparator Or Baseline | Min 95% racemic/achiral, CAS 1008491-86-8 |
| Quantified Difference | ≥3% absolute purity advantage; 100% enantiomeric excess vs. 0% |
| Conditions | Vendor QC specifications (MolCore vs. CymitQuimica) |
Why This Matters
A defined single enantiomer avoids downstream purification costs and guarantees reproducible stereochemical outcomes in chiral coupling reactions.
- [1] Ishihara T, et al. Prodrug-based design, synthesis, and biological evaluation of N-benzenesulfonylpiperidine derivatives as novel, orally active factor Xa inhibitors. Bioorg Med Chem. 2007. View Source
